molecular formula C11H13NO2 B11905337 7-Methoxy-3,3-dimethylindolin-2-one

7-Methoxy-3,3-dimethylindolin-2-one

Cat. No.: B11905337
M. Wt: 191.23 g/mol
InChI Key: BHIXTFSJENSHBP-UHFFFAOYSA-N
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Description

7-Methoxy-3,3-dimethylindolin-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 7th position and two methyl groups at the 3rd position on the indolin-2-one core structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,3-dimethylindolin-2-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the indole derivative, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 2nd and 3rd positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

7-Methoxy-3,3-dimethylindolin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-3,3-dimethylindolin-2-one involves its interaction with various molecular targets. It can bind to multiple receptors, influencing biological pathways. For instance, it may act on enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

7-methoxy-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C11H13NO2/c1-11(2)7-5-4-6-8(14-3)9(7)12-10(11)13/h4-6H,1-3H3,(H,12,13)

InChI Key

BHIXTFSJENSHBP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)OC)NC1=O)C

Origin of Product

United States

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